

Application Note and Protocol: In Vivo Formate Supplementation in Mouse Models

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Compound of Interest

Compound Name: Formate

Cat. No.: B1220265

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Audience: Researchers, scientists, and drug development professionals.

Introduction: One-carbon (1C) metabolism, primarily mediated by the folate cofactor, is a fundamental network of interconnected pathways essential for multiple physiological processes. These include the biosynthesis of purines and thymidylate for DNA and RNA synthesis, amino acid homeostasis (serine, glycine, methionine), and epigenetic regulation.[1][2] **Formate** is a key intermediate in this network, acting as a carrier of one-carbon units.[2] Within cells, **formate** can be generated in the mitochondria from the catabolism of amino acids like serine and glycine and then transported to the cytoplasm to fuel various anabolic processes.[2][3] Studies have shown that serine catabolism contributes to about 50% of plasma **formate** in mice, with the gut microbiome potentially accounting for the rest.[4]

Investigating the systemic effects of **formate** is crucial for understanding its role in health and disease. In vivo supplementation in mouse models provides a powerful tool to study the physiological consequences of increased one-carbon unit availability. This has implications for various research areas, including developmental biology, where **formate** supplementation can rescue neural tube defects in certain mouse models, and in oncology, where it has been shown to enhance the efficacy of cancer immunotherapies.[5][6][7] This document provides a detailed protocol for the administration of sodium **formate** to mice via drinking water, based on established methodologies.

Experimental Protocols

Preparation of Sodium Formate Solution

This protocol describes the preparation of a 125 mM sodium **formate** solution for administration in drinking water, a dosage that has been shown to be well-tolerated and effective in long-term studies.[8][9]

Materials:

- Sodium **Formate** (HCOONa), molecular biology grade
- Sterile, purified water (e.g., Milli-Q or equivalent)
- Sterile bottles for drinking water
- Analytical balance
- Sterile graduated cylinders or volumetric flasks
- Magnetic stirrer and stir bars

Procedure:

- Calculate the required mass of sodium **formate**:
 - The molecular weight of sodium **formate** is 68.01 g/mol .
 - To prepare 1 liter (1000 mL) of a 125 mM (0.125 mol/L) solution:
 - $\text{Mass (g)} = 0.125 \text{ mol/L} * 68.01 \text{ g/mol} * 1 \text{ L} = 8.50 \text{ g}$
- Dissolution:
 - Measure approximately 900 mL of sterile, purified water into a sterile beaker or flask with a magnetic stir bar.
 - Weigh 8.50 g of sodium **formate** using an analytical balance.
 - Slowly add the sodium **formate** powder to the water while stirring continuously until it is completely dissolved.
- Final Volume Adjustment:

- Carefully transfer the dissolved solution to a 1 L sterile graduated cylinder or volumetric flask.
- Add sterile, purified water to bring the final volume to exactly 1000 mL.
- Storage and Use:
 - Transfer the final solution into sterile, light-protected drinking water bottles suitable for mouse cages.
 - The solution can be stored at 4°C for up to one week. Prepare fresh solution weekly.
 - The control group should receive identical drinking water bottles containing only the sterile, purified water used for the treatment group.

In Vivo Administration and Monitoring Protocol

This protocol outlines the procedure for long-term **formate** supplementation in mice and the necessary monitoring steps.

Materials and Equipment:

- Experimental mice (e.g., C57BL/6)[8]
- Standard mouse housing with environmental enrichment
- Standard or specified diet (e.g., AIN-93G)[7][10]
- Drinking water bottles
- 125 mM sodium **formate** solution (prepared as above)
- Sterile, purified water (for control group)
- Analytical balance for weighing mice
- Metabolic cages (optional, for urine/feces collection)
- Blood collection supplies (e.g., tail vein lancets, micro-hematocrit tubes)

Procedure:

- Animal Acclimatization:
 - Upon arrival, house mice under standard conditions (e.g., 12-hour light/dark cycle, controlled temperature and humidity) for at least one week to acclimatize.[11]
 - Provide ad libitum access to standard chow and water.
- Group Assignment:
 - Randomly assign mice to a control group and a **formate** supplementation group. A typical study might include 6-12 mice per group, with equal numbers of males and females.[8][9]
- Administration:
 - Replace the standard water bottles with bottles containing either sterile water (Control) or the 125 mM sodium **formate** solution (Treatment).
 - Ensure ad libitum access to the respective drinking solutions and food for the duration of the study (e.g., 3 months).[8][9]
- Monitoring:
 - Daily: Check the general health of the animals. Measure the weight of the drinking water bottles to estimate daily fluid consumption.[8]
 - Weekly: Record the body weight of each mouse.[11]
 - Monthly: Collect tail vein blood samples for interim analysis (e.g., hematology, plasma metabolite levels).[8][9][12]
- Terminal Sample Collection:
 - At the end of the study period, euthanize mice using an ethically approved method.
 - Collect terminal blood via cardiac puncture for comprehensive metabolic and immune cell profiling.[5]

- Collect tissues (e.g., spleen, liver) and weigh them. Tissues can be flash-frozen in liquid nitrogen or fixed for histological analysis.[\[8\]](#)[\[9\]](#)
- Collect stool samples for microbiome analysis.[\[8\]](#)[\[9\]](#)

Sample Analysis

- Plasma **Formate**: **Formate** concentrations in plasma and urine can be determined by gas-phase chromatography-mass spectrometry (GC-MS).[\[5\]](#)
- Metabolomics: Plasma and tissue samples can be analyzed for a broad range of metabolites, including amino acids, using techniques like LC-MS/MS.[\[8\]](#)[\[9\]](#)
- Hematology: Whole blood can be analyzed using an automated hematology analyzer for complete blood counts.[\[9\]](#)[\[12\]](#)
- Microbiome Analysis: DNA can be extracted from stool samples and subjected to 16S rRNA gene sequencing to assess changes in gut microbiota composition.[\[8\]](#)

Data Presentation

Table 1: Summary of Published In Vivo **Formate** Supplementation Protocols

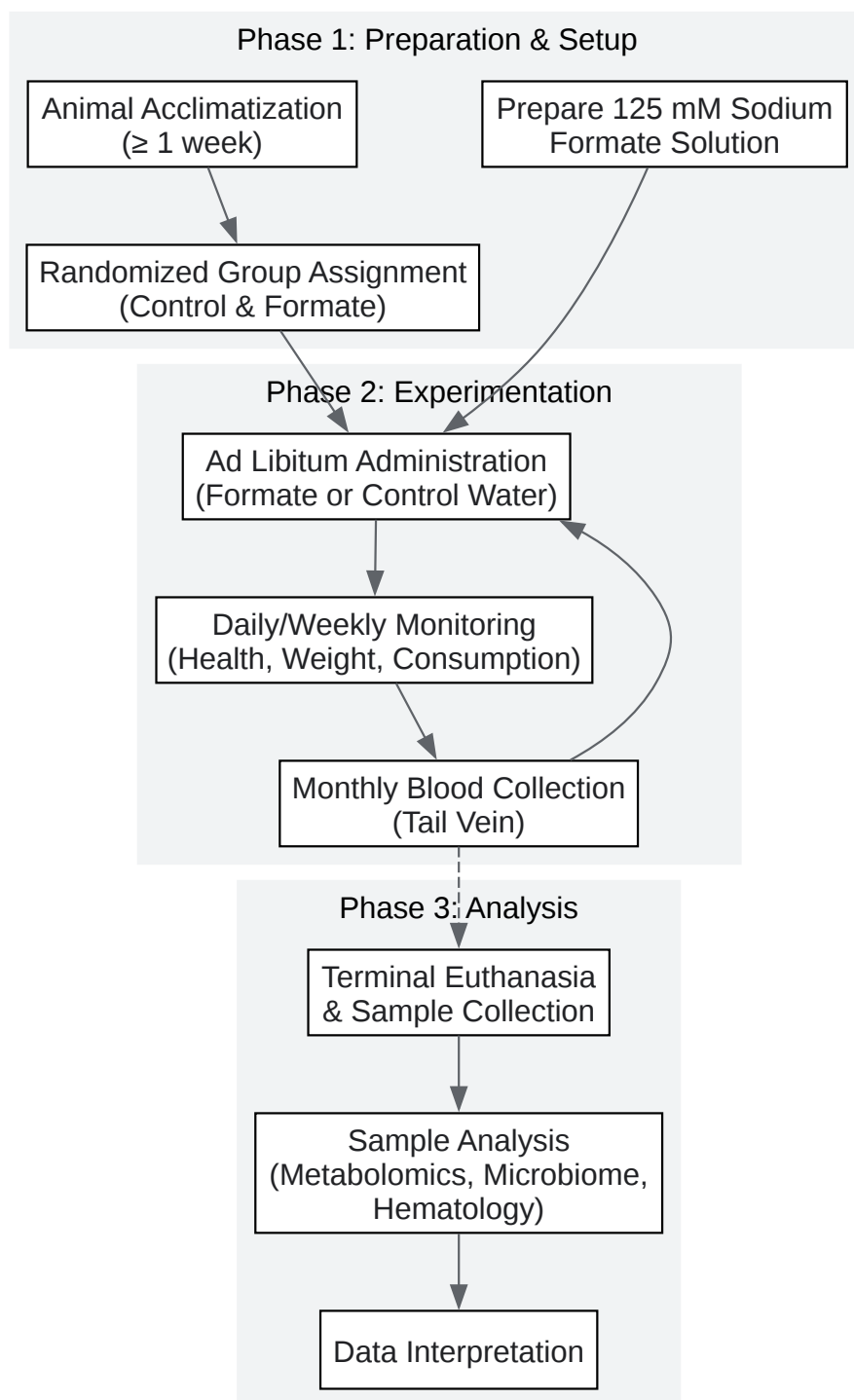
Parameter	Study 1: Salazar et al. (2020)[8][9]	Study 2: Narisawa et al. (2012)[5]
Mouse Strain	C57BL/6	ct/ct (curly tail mutant)
Formate Salt	Sodium Formate	Sodium Formate
Dose	125 mM	30 mg/mL (~441 mM)
Administration	In drinking water, ad libitum	In drinking water, ad libitum
Duration	3 months	Gestational period (from mating)
Key Outcomes	Gender-specific anabolic effects in females (increased body/spleen weight, decreased plasma amino acids), increased Bifidobacteria.	Prevention of spina bifida, increased formyl-THF in embryos.

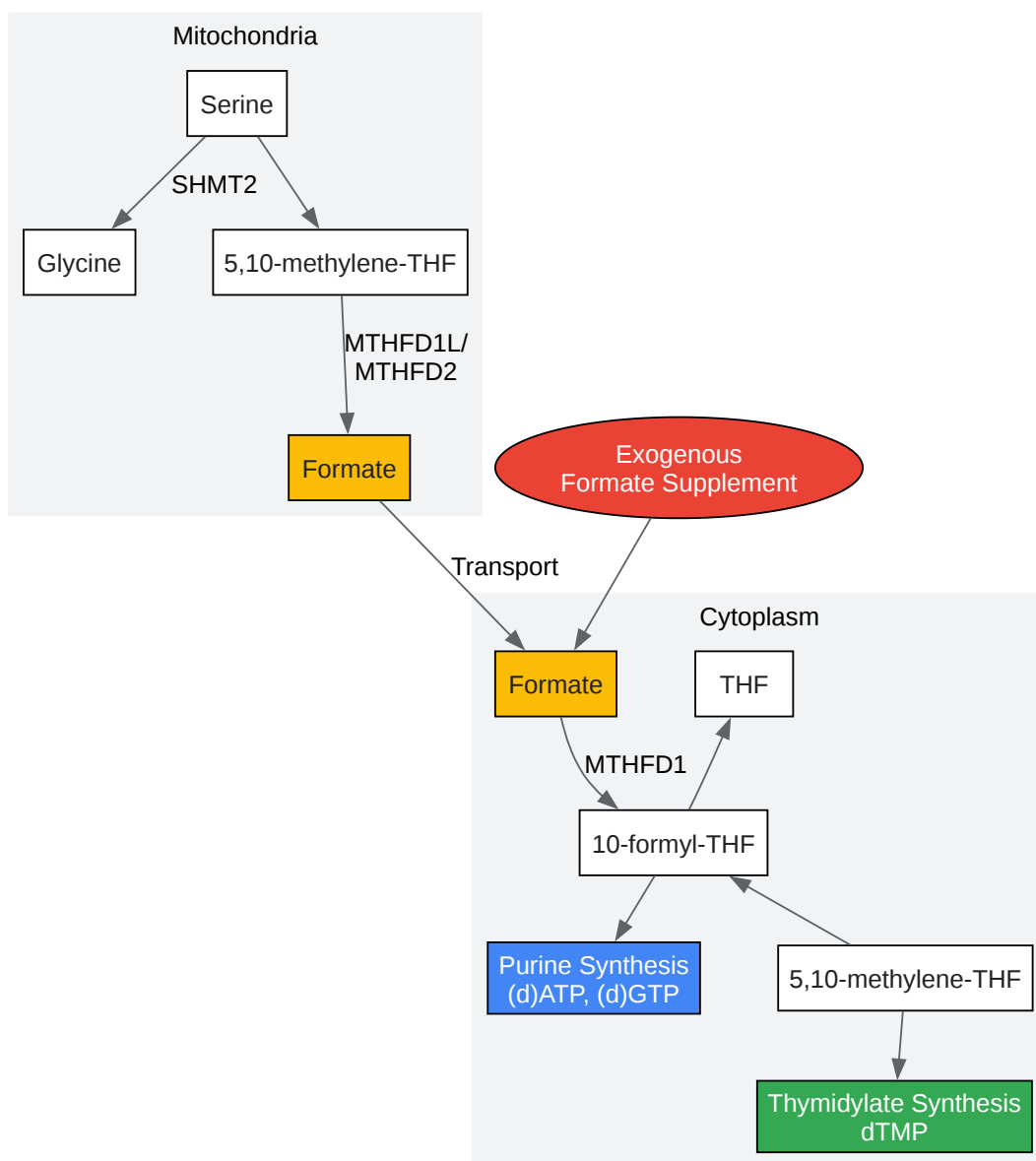
Table 2: Gender-Specific Effects of 125 mM Sodium **Formate** Supplementation (Data from Salazar et al., 2020)[8][9][12]

Parameter	Female Mice (Formate vs. Control)	Male Mice (Formate vs. Control)
Body Weight	Significant Increase	Small, non-significant decrease
Spleen Weight	Significant Increase	No significant effect
Plasma Amino Acids	Significant Decrease	No significant effect
Plasma Formate	No significant change	No significant change
Gut Microbiome	Increased frequency of Bifidobacteria	Striking mouse-to-mouse variability
Immune Cell Counts	No significant effect	No significant effect

Visualization

Experimental Workflow Diagram





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